
Silicon(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicon(4+) is a monoatomic tetracation and an elemental silicon.
Silicon, also known as si(4+) or silica, belongs to the class of inorganic compounds known as homogeneous metalloid compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a metalloid atom. Silicon has been detected in multiple biofluids, such as blood and cerebrospinal fluid.
科学的研究の応用
X-Ray Detection in Scientific Research : Silicon is used in the development of low-energy X-ray photon detectors for applications like protein crystallography. A study by Shin & Karim (2017) discusses a novel pixel architecture integrating a crystalline silicon X-ray detector with a thin-film transistor amorphous silicon pixel readout circuit, showing potential for high-resolution, cost-effective imaging arrays in X-ray diffraction and crystallography (Shin & Karim, 2017).
Biocompatibility for Medical Devices : Research by Bonaventura et al. (2019) focuses on the biocompatibility of Silicon and Silicon Carbide with human neural stem cells, underlining its potential in manufacturing implantable medical devices for neurodegenerative diseases (Bonaventura et al., 2019).
Semiconductor Physics and Power Electronics : Silicon carbide (SiC), a wide bandgap semiconductor, is crucial for power electronics, enabling higher efficiencies in energy generation, distribution, and usage. Liu, Tuttle, & Dhar (2015) review the advancements in SiC MOS physics and technology, discussing challenges like inversion channel mobility and gate oxide stability (Liu, Tuttle, & Dhar, 2015).
Improvement of Opto-Electrical Properties : Singh Jamwal & Kiani (2022) conducted research on silicon to enhance its opto-electrical properties using a laser technique, indicating changes in the bandgap and structural characteristics of silicon semiconductors (Singh Jamwal & Kiani, 2022).
Anode Material for Lithium-Ion Batteries : Silicon's high specific capacity makes it a promising anode material for lithium-ion batteries. Jin et al. (2017) discuss the challenges and recent progress in developing Si anodes, highlighting the need for further research for its widespread application (Jin et al., 2017).
Mechanical Applications in Microelectronics : A study by Chen et al. (2020) demonstrates that silicon, processed by lithography, exhibits high elastic strain limit, near ideal strength, and micron-scale plasticity, enhancing its potential for robust Si-based structures in microelectronics and microsystems (Chen et al., 2020).
Photonics and Telecommunication : Research in silicon photonics by Jones et al. (2019) highlights its applications in optical communication, biosensing, high-performance computing, and automotive industries, among others (Jones et al., 2019).
特性
CAS番号 |
22537-24-2 |
|---|---|
分子式 |
Si+4 |
分子量 |
28.085 g/mol |
IUPAC名 |
silicon(4+) |
InChI |
InChI=1S/Si/q+4 |
InChIキー |
RWMKKWXZFRMVPB-UHFFFAOYSA-N |
SMILES |
[Si+4] |
正規SMILES |
[Si+4] |
melting_point |
1414°C |
| 7440-21-3 | |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


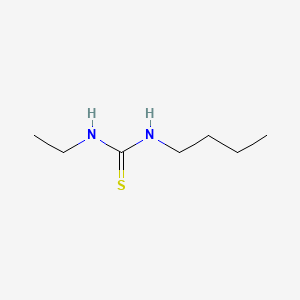
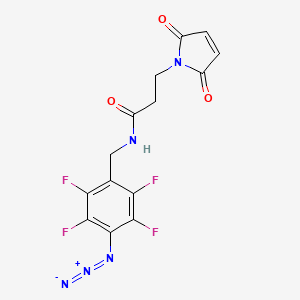
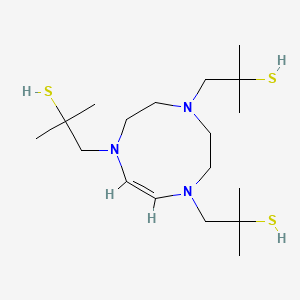
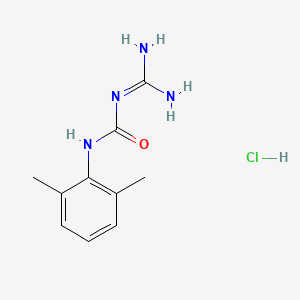
![3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1231565.png)
![2-[6-[(5-Chloro-2-methoxyphenyl)sulfamoyl]-2-oxo-1,3-benzoxazol-3-yl]acetic acid ethyl ester](/img/structure/B1231566.png)
![N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1231569.png)


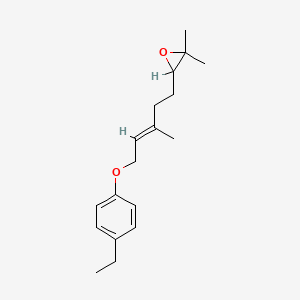
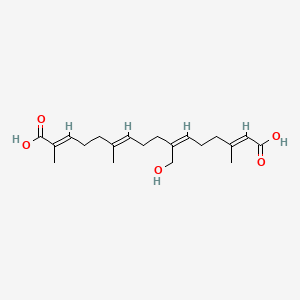

![(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-17-[(E)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231577.png)

